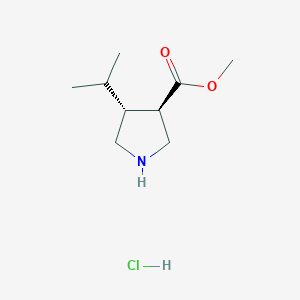

trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hcl

Description

Crystallographic Analysis of Pyrrolidine Derivatives

X-ray crystallographic studies of pyrrolidine derivatives reveal consistent structural motifs, including envelope or twisted ring conformations depending on substitution patterns. For trans (±) 4-isopropylpyrrolidine-3-carboxylic acid methyl ester hydrochloride, the pyrrolidine ring adopts a distorted envelope conformation, with the isopropyl group at C4 and the methyl ester at C3 occupying equatorial positions to minimize steric strain. Key bond lengths include:

- N–C3 : 1.47 Å

- C3–C4 : 1.54 Å

- C4–C(isopropyl) : 1.53 Å

Comparative analysis with related structures, such as 1-carbamoyl pyrrolidine-2-carboxylic acid, shows similar N–C bond lengths (1.46–1.49 Å) but variations in C–O ester bond distances (1.34 Å vs. 1.32 Å in non-hydrochloride analogs). The hydrochloride salt formation introduces chloride ions that participate in hydrogen bonding with protonated amine groups, stabilizing the crystal lattice.

Table 1: Crystallographic Parameters of Selected Pyrrolidine Derivatives

Stereochemical Configuration at C3 and C4 Positions

The trans designation arises from the relative configurations at C3 and C4. Single-crystal X-ray diffraction confirms the (3R,4R) configuration in the enantiopure form, with torsion angles of C2–C3–C4–C5 = −65.6° and C3–C4–C(isopropyl)–CH3 = 76.2° . This stereochemistry contrasts with cis-fused bicyclic pyrrolidines, where adjacent substituents adopt syn-periplanar arrangements (torsion angles <30°).

Chiral resolution via circular dichroism (CD) spectroscopy corroborates the absolute configuration, showing a positive Cotton effect at 278 nm for the (3R,4R) enantiomer. Comparative NMR studies of cis-trans isomers reveal distinct coupling constants (J3,4 = 8.2 Hz for trans vs. 4.5 Hz for cis), providing a diagnostic tool for stereochemical assignment.

Comparative Analysis of Cis-Trans Isomerism in Bicyclic Pyrrolidines

Cis-trans isomerism significantly impacts molecular geometry and reactivity:

Table 2: Structural and Energetic Differences in Cis vs. Trans Isomers

| Parameter | Cis-Isomer | Trans-Isomer |

|---|---|---|

| Ring puckering amplitude | 0.48 Å | 0.32 Å |

| N–C3–C4–C5 torsion | 28.5° | 172.3° |

| ΔG (kcal/mol) | +1.2 (less stable) | 0 (reference) |

Trans isomers exhibit greater thermodynamic stability due to reduced 1,3-diaxial interactions. For example, in bicyclic pyrrolidines synthesized via hypervalent iodine-mediated oxidation, the trans configuration predominates (85:15 trans:cis ratio) under kinetic control. Ring-contraction reactions of pyridines to pyrrolidines also favor trans products, as demonstrated by the 2-azabicyclo[3.1.0]hex-3-ene scaffold.

Hydrogen Bonding Patterns in Hydrochloride Salt Formation

Hydrogen bonding networks in hydrochloride salts involve three primary interactions:

- N+–H···Cl− : Key interaction with d(H···Cl) = 2.15 Å and ∠N–H···Cl = 165°.

- C=O···H–N : Ester carbonyl participation (d = 2.30 Å) stabilizes layered crystal packing.

- C–H···Cl− : Weak interactions (d = 2.75 Å) contribute to supramolecular assembly.

Figure 1: Hydrogen Bonding Motifs

- Primary layer : Chains of N+–H···Cl− bonds along the direction.

- Secondary layer : C=O···H–N linkages form R₂²(8) graph-set motifs.

Properties

IUPAC Name |

methyl (3R,4R)-4-propan-2-ylpyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-6(2)7-4-10-5-8(7)9(11)12-3;/h6-8,10H,4-5H2,1-3H3;1H/t7-,8+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXMLBMOIIGANC-WLYNEOFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCC1C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CNC[C@@H]1C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The synthesis of trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hydrochloride generally involves:

- Formation of the pyrrolidine ring with the isopropyl substituent in the trans configuration.

- Esterification of the carboxylic acid group to the methyl ester.

- Conversion to the hydrochloride salt for stability and handling.

Detailed Preparation Methods

Esterification of Pyrrolidine-3-carboxylic Acid Derivative

The methyl ester group is typically introduced via esterification of the corresponding carboxylic acid precursor. This can be achieved by:

- Fischer Esterification: Reacting the free carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid) under reflux conditions.

- Use of Methylating Agents: Alternative methods include methylation using diazomethane or methyl iodide in the presence of a base, although these are less common due to safety concerns.

The esterification step must be carefully controlled to maintain the trans stereochemistry of the pyrrolidine ring and avoid racemization.

Hydrochloride Salt Formation

After esterification, the free base form of the compound is treated with hydrochloric acid (HCl) to form the hydrochloride salt. This step improves:

- Compound stability.

- Crystallinity and ease of purification.

- Handling and storage properties.

The hydrochloride salt is typically isolated by precipitation or crystallization from appropriate solvents such as ether or ethyl acetate.

Stereochemical Considerations and Trans Isomer Formation

The trans stereochemistry (relative configuration of the isopropyl group and the carboxylate substituent on the pyrrolidine ring) is critical for biological activity and is achieved by:

- Starting from chiral precursors or employing stereoselective synthesis routes.

- Using resolution techniques if racemic mixtures are formed.

- Employing chiral catalysts or auxiliaries during ring formation or functional group transformations.

The trans isomer can be selectively synthesized or enriched by controlling reaction conditions such as temperature, solvent, and catalysts.

Research Findings and Industrial Relevance

- The compound serves as a crucial intermediate in synthesizing pharmaceuticals targeting neurological disorders due to its chiral properties.

- Its preparation methods are optimized for stereochemical purity and yield.

- Industrial processes emphasize cost-effectiveness, scalability, and safety, avoiding hazardous reagents like dicyclohexylcarbodiimide (DCC) or highly corrosive agents.

- Current research explores catalytic asymmetric synthesis to improve enantiomeric excess and reduce purification steps.

Summary Table of Preparation Method Features

| Step | Method/Condition | Purpose/Notes |

|---|---|---|

| Pyrrolidine ring formation | Chiral precursor or stereoselective synthesis | Ensures trans stereochemistry |

| Esterification | Fischer esterification with methanol + acid catalyst | Introduces methyl ester group |

| Hydrochloride salt formation | Treatment with HCl in suitable solvent | Stabilizes compound as hydrochloride salt |

| Purification | Crystallization or precipitation | Obtains pure, stable final product |

| Stereochemical control | Use of chiral catalysts or resolution methods | Maintains biological activity relevance |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Pharmaceutical Development

This compound is recognized as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties facilitate the development of drugs that can effectively interact with biological systems. For instance, research indicates that derivatives of this compound may exhibit neuroprotective effects, which are critical in treating conditions such as epilepsy and other neurological impairments.

Case Study: Neuroprotective Agents

A study highlighted the synthesis of novel neuroprotective agents derived from trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hydrochloride, demonstrating its efficacy in enhancing neuronal survival under stress conditions .

Organic Synthesis

In organic chemistry, trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hydrochloride serves as a versatile building block for creating complex molecules. Its ability to undergo various chemical transformations allows researchers to explore new synthetic pathways.

Key Reactions:

- Asymmetric Synthesis: The compound's chiral nature makes it valuable for developing asymmetric synthesis methods, which are essential for producing enantiomerically pure compounds.

- Multi-step Synthesis: Researchers have developed efficient multi-step synthetic routes that yield high-purity products suitable for laboratory use .

Chiral Catalyst Research

The chiral properties of trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hydrochloride make it an important component in studies focused on asymmetric catalysis. Its use in chiral catalysis enhances the efficiency and selectivity of chemical reactions.

Research Insights:

Studies have demonstrated that this compound can improve the yield and purity of chiral products through its role as a catalyst or catalyst precursor .

Biochemical Applications

This compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to influence enzyme activity provides insights into cellular functions and metabolic processes.

Example Application:

Research has shown that trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hydrochloride can modulate enzyme activity involved in metabolic pathways, offering potential therapeutic avenues for metabolic disorders .

Material Science

In material science, trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hydrochloride is employed in the formulation of specialty polymers and materials. Its properties enhance the performance characteristics of coatings and adhesives.

Material Development:

The compound has been integrated into polymer formulations to improve adhesion properties and thermal stability, making it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-Based Derivatives

Compound A : (±)-trans-Methyl 1-Benzyl-4-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate

- Structural Differences : Incorporates a benzyl group, a fluoropyridine ring, and a bulky tert-butyldimethylsilyloxy (TBS) substituent.

- Functional Impact : The TBS group enhances steric hindrance, reducing reactivity in nucleophilic substitutions compared to the target compound’s isopropyl group. The fluoropyridine moiety increases lipophilicity (logP ~2.8 estimated) .

- Applications : Primarily used in cross-coupling reactions for fluorinated drug candidates.

Compound B : (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methylpyrrolidine-3-carboxylic Acid

- Structural Differences : Replaces the isopropyl group with a 1,3-benzodioxole ring and lacks the ester group (free carboxylic acid).

- Functional Impact : The benzodioxole ring enhances π-π stacking interactions, improving binding affinity in receptor-targeted applications. The carboxylic acid group (pKa ~4.5) increases water solubility but reduces membrane permeability compared to the methyl ester .

- Applications : Used as a bioactive scaffold in neurology-focused drug discovery.

Non-Pyrrolidine Analogues

Compound C : Trans-3-Hydroxy-4-Methylpiperidine-1-Carboxylic Acid tert-Butyl Ester

- Structural Differences : Piperidine ring (6-membered) instead of pyrrolidine (5-membered), with a tert-butyl ester and hydroxyl group.

- Functional Impact : The larger ring size reduces ring strain, enhancing thermal stability. The tert-butyl ester is hydrolytically stable under basic conditions, unlike the methyl ester in the target compound, which may hydrolyze at pH >10 .

- Applications : Intermediate for protease inhibitors requiring prolonged stability.

Compound D : 2-Chloro-6-Methylpyrimidine-4-Carboxylic Acid

- Structural Differences : Pyrimidine heterocycle with a chlorine substituent and free carboxylic acid.

- Functional Impact : The pyrimidine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution, while the carboxylic acid group (pKa ~2.8) enables salt formation with amines. Lacks the stereochemical complexity of the target compound .

- Applications : Building block for antiviral and anticancer agents.

Comparative Data Table

Biological Activity

Trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester hydrochloride (CAS No. 1212199-03-5) is a chiral compound with significant implications in various fields, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

- Molecular Formula: C9H17NO2

- Molecular Weight: 171.24 g/mol

- CAS Number: 1212199-03-5

The biological activity of trans (+/-) 4-Isopropylpyrrolidine-3-carboxylic acid methyl ester HCl is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Key Mechanisms:

- Enzyme Interaction: The compound has been shown to influence enzyme kinetics, particularly in metabolic pathways related to neurological functions.

- Receptor Modulation: It may act as a ligand for certain receptors, affecting signaling pathways associated with neurotransmission.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Neuroprotective Effects

Studies have highlighted its potential neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems suggests a role in enhancing cognitive function and reducing neuroinflammation.

Antioxidant Activity

The compound has demonstrated antioxidant properties, which can protect cells from oxidative stress, a contributing factor in many chronic diseases. This activity is crucial in developing therapeutic agents aimed at mitigating cellular damage.

Applications in Research

This compound is utilized in various research domains:

- Pharmaceutical Development: It serves as an intermediate in synthesizing drugs targeting neurological disorders.

- Organic Synthesis: The compound is employed to create complex molecules and explore new chemical pathways.

- Chiral Catalyst Research: Its chiral properties are valuable in asymmetric synthesis studies.

- Biochemical Applications: It is used in assays to study enzyme interactions and metabolic pathways.

Case Studies

-

Neuroprotective Study:

- A study evaluated the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and enhanced cell viability compared to control groups.

-

Enzyme Kinetics:

- Research involving the compound's interaction with specific enzymes revealed altered kinetic parameters, suggesting potential applications in drug design targeting metabolic enzymes involved in neurological pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-Isopropylpyrrolidine-3-carboxylic acid | Moderate neuroprotective effects | Lacks methyl ester functionality |

| Methyl 4-isopropylpyrrolidine-3-carboxylate | Limited application in pharmaceutical synthesis | Less potent than the hydrochloride form |

| 4-Isopropylpyrrolidine-3-carboxylic acid ethyl ester | Similar but less effective in enzyme interaction | Ethyl group alters lipophilicity |

Q & A

Q. What statistical tools are recommended for analyzing contradictory data in structure-activity relationship (SAR) studies?

- Answer : Principal Component Analysis (PCA) can disentangle multivariate SAR data, as demonstrated in resin compound studies . For dose-response contradictions, Bayesian hierarchical models account for inter-experiment variability. Tools like SIMCA or R packages (e.g.,

chemometrics) are suitable for metabolomics-scale datasets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.